N~1~-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide is a complex organic compound with a unique structure that combines an acridine core with sulfonamide and dibutylaminoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide typically involves multiple steps, starting with the preparation of the acridine core. The acridine core can be synthesized through a cyclization reaction involving anthranilic acid derivatives. The introduction of the dibutylaminoethyl group is achieved through a nucleophilic substitution reaction, where a suitable dibutylaminoethyl halide reacts with the acridine derivative. The sulfonamide groups are introduced via sulfonation reactions using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step. The purification process may involve recrystallization or chromatographic techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the dibutylaminoethyl group, where nucleophiles replace the dibutylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Various substituted acridine derivatives
Scientific Research Applications
N~1~-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a fluorescent probe due to its acridine core, which exhibits fluorescence properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its stable and vibrant color properties.
Mechanism of Action
The mechanism of action of N1-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide involves its interaction with molecular targets such as enzymes and receptors. The acridine core can intercalate with DNA, disrupting the replication process and leading to potential anticancer effects. The sulfonamide groups may inhibit specific enzymes by mimicking the structure of natural substrates, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dibutylethanolamine
- 2-(Diethylamino)ethanol
- 2-(Diisopropylamino)ethanol
Uniqueness
N~1~-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide is unique due to its combination of an acridine core with sulfonamide and dibutylaminoethyl groups This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications
Properties
CAS No. |
189769-43-5 |
---|---|
Molecular Formula |
C23H32N4O5S2 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
1-N-[2-(dibutylamino)ethyl]-9-oxo-10H-acridine-1,2-disulfonamide |
InChI |
InChI=1S/C23H32N4O5S2/c1-3-5-14-27(15-6-4-2)16-13-25-34(31,32)23-20(33(24,29)30)12-11-19-21(23)22(28)17-9-7-8-10-18(17)26-19/h7-12,25H,3-6,13-16H2,1-2H3,(H,26,28)(H2,24,29,30) |
InChI Key |
RXPDVSSEQZADKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCNS(=O)(=O)C1=C(C=CC2=C1C(=O)C3=CC=CC=C3N2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.